molecular formula C10H6BrF3N4OS B4654074 4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL

4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL

Cat. No.: B4654074
M. Wt: 367.15 g/mol
InChI Key: OOKDCMWGQIXJLD-SYZQJQIISA-N
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Description

4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL is a complex organic compound that features a brominated phenol structure with a triazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Bromination of Phenol: The bromination of phenol is achieved using bromine or bromine-containing reagents under controlled conditions to ensure selective substitution at the desired position.

    Coupling Reaction: The final step involves coupling the brominated phenol with the triazole derivative under conditions that promote the formation of the imino linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The imino group can be reduced to an amine under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the triazole ring and trifluoromethyl group can impart biological activity, making it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-[(E)-({3-[4-(DIMETHYLAMINO)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]PHENOL
  • 4-BROMO-2-((E)-{[3-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)PHENOL
  • 3-BROMO-5-(TRIFLUOROMETHYL)PYRIDINE

Uniqueness

4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL is unique due to the specific combination of functional groups it possesses. The presence of both a brominated phenol and a triazole ring with a trifluoromethyl group provides distinct chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N4OS/c11-7-2-1-6(19)3-5(7)4-15-18-8(10(12,13)14)16-17-9(18)20/h1-4,19H,(H,17,20)/b15-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKDCMWGQIXJLD-SYZQJQIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=NN2C(=NNC2=S)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)/C=N/N2C(=NNC2=S)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL
Reactant of Route 2
Reactant of Route 2
4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL
Reactant of Route 3
4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL
Reactant of Route 4
4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL
Reactant of Route 5
4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL
Reactant of Route 6
4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL

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